

3-Methylflavone-8-carboxylic Acid-d5 chemical structure and properties

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Compound of Interest

Compound Name: 3-Methylflavone-8-carboxylic Acid-d5

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An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **3-Methylflavone-8-carboxylic Acid-d5**, with a particular focus on its role in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

3-Methylflavone-8-carboxylic Acid-d5 is the deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of the drug Flavoxate. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.^[1]

Chemical Structure:

- IUPAC Name: 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid^{[2][3]}
- Synonyms: 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5^[3]

The fundamental structure consists of a flavone core, which is a class of flavonoids, substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position. The key feature of this specific molecule is the replacement of five hydrogen atoms with deuterium on the phenyl group at the 2-position.

Physicochemical Properties:

A summary of the key quantitative data for **3-Methylflavone-8-carboxylic Acid-d5** is presented in the table below.

Property	Value	Reference
CAS Number	1189883-79-1	[2][4]
Molecular Formula	C ₁₇ H ₇ D ₅ O ₄	[3][4]
Molecular Weight	285.31 g/mol	[3][4]
Appearance	White solid	[3]
Purity	>95%	[3]
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)	[3]
Storage	Store at 2-8°C	[3]
Unlabelled CAS Number	3468-01-7	[2]

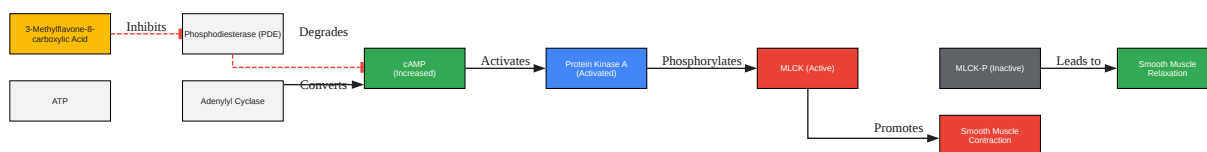
Biological Activity and Mechanism of Action

3-Methylflavone-8-carboxylic acid, the non-deuterated form of the title compound, is the primary active metabolite of Flavoxate, a drug used to treat urinary frequency and incontinence.[3] The pharmacological activity of this metabolite is primarily attributed to its ability to act as a phosphodiesterase (PDE) inhibitor.[5]

Signaling Pathway of Smooth Muscle Relaxation:

The inhibition of phosphodiesterase by 3-Methylflavone-8-carboxylic acid leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate

Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin, thereby leading to smooth muscle relaxation. This mechanism is particularly relevant in the detrusor muscle of the bladder, contributing to the therapeutic effects of Flavoxate.



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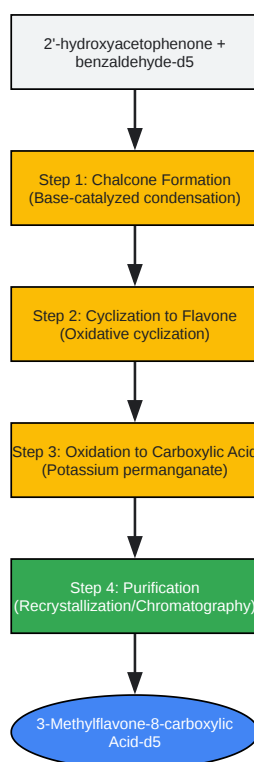
Signaling pathway of 3-Methylflavone-8-carboxylic acid.

Experimental Protocols

Synthesis of 3-Methylflavone-8-carboxylic Acid-d5

While a detailed, peer-reviewed synthesis protocol for the d5-labeled compound is not readily available, a plausible synthetic route can be adapted from established methods for the synthesis of flavones and the corresponding non-deuterated compound. A general workflow is presented below, based on a multi-step synthesis starting from deuterated benzaldehyde.[1]

Experimental Workflow for Synthesis:



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General synthetic workflow for **3-Methylflavone-8-carboxylic Acid-d5**.

Detailed Methodology (Adapted):

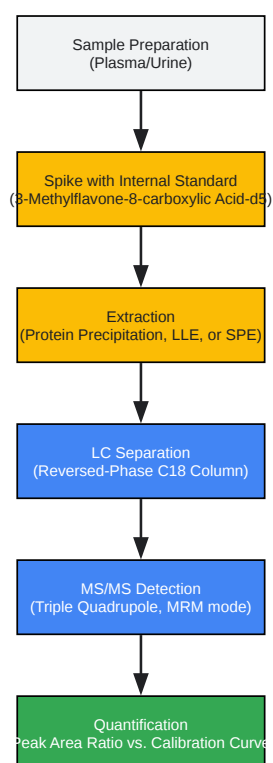
- **Step 1: Synthesis of Deuterated Chalcone:** To a solution of 2'-hydroxyacetophenone and benzaldehyde-d5 in ethanol, an aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise. The reaction is stirred at room temperature until a precipitate forms. The crude deuterated chalcone is then filtered, washed, and dried.^[1]
- **Step 2: Synthesis of Deuterated Flavone:** The synthesized deuterated chalcone is heated in a solvent such as dimethyl sulfoxide (DMSO) with a catalyst like iodine. The reaction mixture is then poured into ice water to precipitate the crude deuterated flavone, which is subsequently filtered and washed.^[1]
- **Step 3: Oxidation to Carboxylic Acid:** The deuterated flavone is suspended in a mixture of pyridine and water. Potassium permanganate is added portion-wise while maintaining the temperature. The reaction is refluxed until the permanganate color disappears. After filtration of manganese dioxide, the filtrate is acidified to precipitate the carboxylic acid.^[1]

- Step 4: Purification: The final product, **3-Methylflavone-8-carboxylic Acid-d5**, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to achieve the desired purity.[1]

Quantification in Biological Matrices by LC-MS/MS

3-Methylflavone-8-carboxylic Acid-d5 is primarily used as an internal standard for the accurate quantification of its non-deuterated analog in biological samples such as plasma and urine. The following protocol is a general guideline for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Bioanalysis:



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Bioanalytical workflow using the deuterated internal standard.

Detailed Methodology:

- Sample Preparation:

- Thaw biological samples (e.g., human plasma) at room temperature.
- To a specific volume of the sample (e.g., 100 μ L), add a known amount of the internal standard working solution (**3-Methylflavone-8-carboxylic Acid-d5**).[\[6\]](#)
- Extraction:
 - Protein Precipitation (PPT): Add a protein precipitating agent like cold acetonitrile (e.g., 300 μ L). Vortex and centrifuge to pellet the proteins. The supernatant is then transferred and evaporated.[\[6\]](#)
 - Liquid-Liquid Extraction (LLE): Adjust the sample pH and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. The organic layer containing the analyte and internal standard is collected and evaporated.
 - Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent. The eluate is then evaporated.[\[7\]](#)
- Reconstitution: Reconstitute the dried extract in the mobile phase.[\[6\]](#)
- LC-MS/MS Analysis:
 - Liquid Chromatography: Inject the reconstituted sample onto a reversed-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to achieve chromatographic separation.[\[8\]](#)
 - Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (3-Methylflavone-8-carboxylic acid) and the internal standard (**3-Methylflavone-8-carboxylic Acid-d5**).
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the prepared standards. Determine the concentration of the analyte in the unknown samples from this curve.

Data Presentation

The use of a deuterated internal standard like **3-Methylflavone-8-carboxylic Acid-d5** allows for highly accurate and precise quantification. The following table summarizes typical performance data for an LC-MS/MS method for the analysis of 3-Methylflavone-8-carboxylic acid (MFCA).

Parameter	Typical Value
Linearity Range (for MFCA)	240.00 - 24,000.04 ng/mL
Correlation Coefficient (r^2)	> 0.99
Within-Run Precision (%CV)	1.68 - 4.37 %
Between-Run Precision (%CV)	2.31 - 11.11 %
Accuracy (% Bias)	96.09 - 110.28 %

Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions. The values are adapted from a study on the simultaneous determination of flavoxate and its metabolite.[8]

Conclusion

3-Methylflavone-8-carboxylic Acid-d5 is an essential tool for the accurate bioanalysis of the active metabolite of Flavoxate. Its stable isotope-labeled nature ensures reliability in pharmacokinetic and bioequivalence studies. The understanding of its synthesis, analytical applications, and the biological pathway of its non-deuterated counterpart is crucial for researchers in drug metabolism and clinical pharmacology. This guide provides a foundational understanding and practical protocols for the effective use of this compound in a research and development setting.

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